4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide
Description
4-Bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide is a benzamide derivative featuring a 4-bromo-substituted benzoyl group and a cyclohexylmethyl moiety linked to a morpholine ring. The morpholine and cyclohexyl groups may enhance solubility and bioavailability, while the bromine atom could influence electronic properties and binding interactions in biological targets.
Properties
Molecular Formula |
C18H25BrN2O2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide |
InChI |
InChI=1S/C18H25BrN2O2/c19-16-6-4-15(5-7-16)17(22)20-14-18(8-2-1-3-9-18)21-10-12-23-13-11-21/h4-7H,1-3,8-14H2,(H,20,22) |
InChI Key |
NTHCFSCXVHIVOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=C(C=C2)Br)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromobenzoyl chloride with N-[(1-morpholin-4-ylcyclohexyl)methyl]amine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their differences:
Key Observations:
Substituent Impact on Solubility :
- The morpholine ring in the target compound and 4-bromo-N-(2-morpholin-4-ylethyl)benzamide (CAS 1158344-13-8) enhances hydrophilicity compared to nitro or benzoxazole substituents .
- The hydroxyl group in 4-bromo-N-(2-hydroxyphenyl)benzamide facilitates hydrogen bonding, influencing crystallization and stability .
Synthetic Routes :
- Most analogues, including the target compound, are synthesized via amide coupling between 4-bromobenzoyl chloride and substituted amines. For example, 4-bromo-N-(2-nitrophenyl)benzamide is synthesized using 2-nitroaniline in acetonitrile under reflux .
Crystallographic Differences :
- 4-Bromo-N-(2-hydroxyphenyl)benzamide forms layered structures via O–H⋯O and N–H⋯O hydrogen bonds, with dihedral angles of 73.97° between aromatic rings . In contrast, nitro-substituted analogues like 4-bromo-N-(2-nitrophenyl)benzamide exhibit two molecules per asymmetric unit due to steric and electronic effects .
Molecular and Physicochemical Properties
Biological Activity
Chemical Structure and Properties
4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide is an organic compound characterized by its complex structure, which includes a bromine atom at the para position of a benzene ring, a morpholine ring, and a cyclohexyl group. Its molecular formula is C18H25BrN2O2, with a molecular weight of 381.3 g/mol. The compound is classified as a benzamide derivative, which has implications in medicinal chemistry due to its potential biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with N-[(1-morpholin-4-ylcyclohexyl)methyl]amine in the presence of a base like triethylamine, often carried out in dichloromethane at low temperatures to optimize yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and morpholine ring enhances its binding affinity, potentially modulating various biological pathways. This compound has been noted for its role in developing therapeutic agents aimed at treating neurological disorders .
Pharmacological Studies
Recent studies have highlighted the compound's potential as a building block for novel therapeutic agents. For example, related compounds have shown promise as fibroblast growth factor receptor (FGFR) inhibitors, which are significant in treating non-small cell lung cancer (NSCLC). One derivative demonstrated IC50 values ranging from 1.25 µM to 2.31 µM across various NSCLC cell lines, indicating substantial inhibitory effects on cancer cell proliferation .
Comparative Analysis
The unique structural features of this compound differentiate it from similar compounds. A comparative analysis reveals:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-bromo-N-(1-naphthyl)benzamide | C17H12BrNO | Contains naphthyl group instead of cyclohexyl |
| 4-bromo-N-(methyl)benzamide | C10H10BrN | Simpler structure with methyl substitution |
| N-[4-(morpholin-4-yl)benzyl]benzamide | C18H19N3O2 | Lacks bromine substitution, differing reactivity |
These comparisons illustrate how the presence of both bromine and the morpholine ring contributes to enhanced reactivity and potential biological activity .
In Vitro Studies
In vitro studies focused on the compound's interaction with FGFR have shown that it can inhibit phosphorylation events critical for cancer cell signaling pathways. The compound's ability to induce apoptosis in cancer cells further supports its potential as an anticancer agent .
Applications in Medicinal Chemistry
The compound serves as a critical intermediate in synthesizing other biologically active molecules. Its unique structure allows for modifications that can enhance therapeutic efficacy or reduce side effects, making it a valuable target for further research in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
